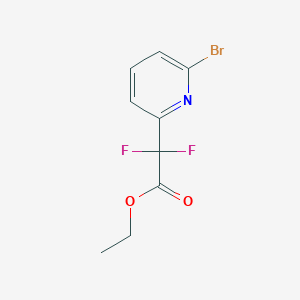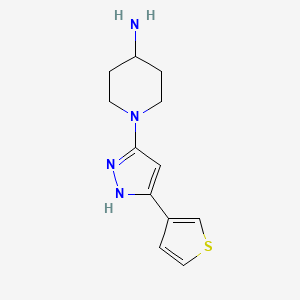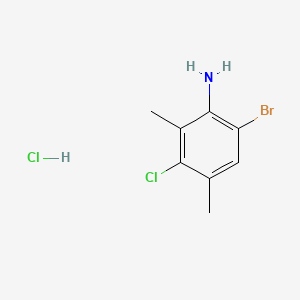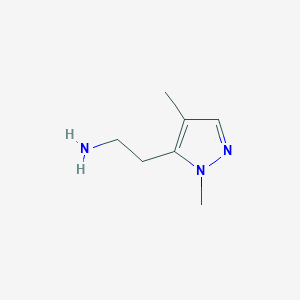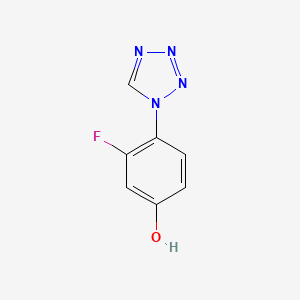
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is a chemical compound with the molecular formula C7H5FN4O and a molecular weight of 180.14 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a phenol group, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoro-4-nitrophenol with sodium azide under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol .
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or tetrazoles.
Applications De Recherche Scientifique
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules . These interactions can disrupt cellular processes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-tetrazol-5-yl)phenol: Similar structure but lacks the fluorine atom.
3-fluoro-4-(1H-1,2,3-triazol-1-yl)phenol: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
3-fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is unique due to the presence of both a fluorine atom and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5FN4O |
|---|---|
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
3-fluoro-4-(tetrazol-1-yl)phenol |
InChI |
InChI=1S/C7H5FN4O/c8-6-3-5(13)1-2-7(6)12-4-9-10-11-12/h1-4,13H |
Clé InChI |
VYAGUULWYRFBGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)F)N2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



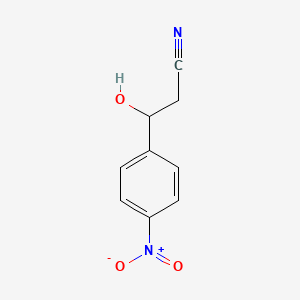
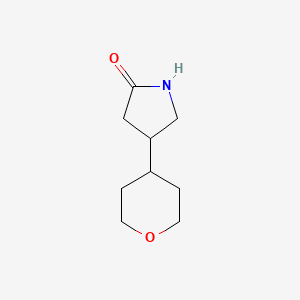



![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
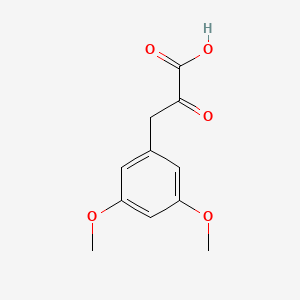
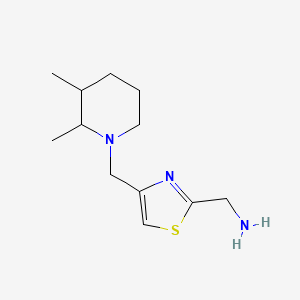
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)
